

Spectroscopic Profile of 6-Iodochroman-4-one: A Technical Guide

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Compound of Interest

Compound Name: **6-Iodochroman-4-one**

Cat. No.: **B009726**

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This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for **6-iodochroman-4-one** (CAS No. 101714-35-6), a key intermediate in medicinal chemistry and materials science.^{[1][2][3]} This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The synthesis of this guide is based on established spectroscopic principles and data from analogous chroman-4-one structures.

Introduction

6-Iodochroman-4-one, with the molecular formula $C_9H_7IO_2$, is a halogenated derivative of the chroman-4-one scaffold.^{[1][2]} This heterocyclic system is a privileged structure in drug discovery, forming the core of numerous bioactive compounds. The introduction of an iodine atom at the 6-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of complex molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **6-iodochroman-4-one**, both 1H and ^{13}C NMR provide unambiguous structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **6-iodochroman-4-one** is predicted to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the iodine atom, as well as the ether linkage.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.95	d	1H	H-5
~ 7.70	dd	1H	H-7
~ 6.80	d	1H	H-8
~ 4.50	t	2H	H-2
~ 2.80	t	2H	H-3

Interpretation and Rationale:

- **Aromatic Region (δ 6.8-8.0 ppm):** The three aromatic protons will appear as distinct signals due to their unique electronic environments. The H-5 proton is expected to be the most deshielded, appearing as a doublet, due to its proximity to the electron-withdrawing carbonyl group. The H-7 proton will likely be a doublet of doublets, and the H-8 proton a doublet. The iodine at the 6-position will influence the chemical shifts of the adjacent protons (H-5 and H-7) through its inductive and resonance effects.
- **Aliphatic Region (δ 2.8-4.5 ppm):** The methylene protons of the dihydropyranone ring will appear as two triplets. The protons at the 2-position (H-2), being adjacent to the oxygen atom, are more deshielded and will resonate at a lower field (~4.50 ppm) compared to the protons at the 3-position (H-3), which are adjacent to the carbonyl group (~2.80 ppm). The coupling between the H-2 and H-3 protons will result in the triplet splitting pattern for both signals.

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed protocol for acquiring a high-quality ^1H NMR spectrum is crucial for accurate structural analysis.

Caption: Workflow for ^1H NMR analysis of **6-iodochroman-4-one**.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in **6-iodochroman-4-one**.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Assignment
~ 190	C-4 (C=O)
~ 160	C-8a
~ 138	C-7
~ 130	C-5
~ 120	C-4a
~ 118	C-8
~ 90	C-6
~ 67	C-2
~ 37	C-3

Interpretation and Rationale:

- Carbonyl Carbon ($\delta > 180$ ppm): The carbonyl carbon (C-4) is the most deshielded and will appear at the lowest field, typically around 190 ppm.^[4]
- Aromatic Carbons (δ 90-160 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon bearing the iodine (C-6) will be significantly shielded due to the "heavy atom effect" and is expected around 90 ppm. The other aromatic carbons will be influenced by the substituents and their positions relative to them.

- Aliphatic Carbons ($\delta < 70$ ppm): The C-2 carbon, attached to the oxygen, will be more deshielded (~67 ppm) than the C-3 carbon (~37 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **6-iodochroman-4-one** will be dominated by the strong absorption of the carbonyl group.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100-3000	Medium	Aromatic C-H stretch
~ 2950-2850	Medium	Aliphatic C-H stretch
~ 1680	Strong	C=O (ketone) stretch
~ 1600, 1480	Medium-Strong	Aromatic C=C stretch
~ 1250	Strong	Aryl-O-Alkyl ether C-O stretch
~ 600-500	Medium	C-I stretch

Interpretation and Rationale:

The most characteristic band in the IR spectrum will be the strong absorption around 1680 cm⁻¹ due to the stretching vibration of the conjugated ketone's carbonyl group. The presence of aromatic and aliphatic C-H stretches, as well as the C-O stretch of the ether linkage, will further confirm the chroman-4-one scaffold. The C-I stretching vibration is expected in the far-IR region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z	Interpretation
274	Molecular ion $[M]^+$
275	$[M+1]^+$ peak (due to ^{13}C isotope)
147	Fragment corresponding to the loss of iodine
120	Retro-Diels-Alder fragmentation product

Interpretation and Rationale:

The molecular ion peak ($[M]^+$) is expected at m/z 274, corresponding to the molecular weight of **6-iodochroman-4-one** ($\text{C}_9\text{H}_7\text{IO}_2$).^[1] A smaller $[M+1]^+$ peak at m/z 275 will be observed due to the natural abundance of the ^{13}C isotope. A significant fragment at m/z 147 would correspond to the loss of the iodine atom. Another characteristic fragmentation pathway for chromanones is a retro-Diels-Alder reaction, which would give rise to a fragment at m/z 120.

Experimental Protocol for Mass Spectrometry (GC-MS):

Caption: General workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of **6-iodochroman-4-one**. The predicted ^1H and ^{13}C NMR, IR, and MS data are based on established principles and data from analogous structures, offering a reliable reference for researchers working with this important chemical intermediate. The detailed experimental protocols provided herein will enable the acquisition of high-quality data for the unambiguous identification and characterization of **6-iodochroman-4-one** and its derivatives.

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